molecular formula C22H28O3 B14323094 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid CAS No. 110979-01-6

2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid

Cat. No.: B14323094
CAS No.: 110979-01-6
M. Wt: 340.5 g/mol
InChI Key: MSDAWPKHHPLFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid is a complex organic compound belonging to the class of benzopyrans. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a dimethylnonadienyl group and a carboxylic acid functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethylnonadienyl Group: The dimethylnonadienyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the benzopyran derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzopyran ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted benzopyrans.

Scientific Research Applications

2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Daurichromenic Acid: A structurally similar compound with known anti-inflammatory and anti-HIV activities.

    4,8-Dimethylnona-3,7-dien-2-one: Another related compound with potential biological activities.

Uniqueness

2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid is unique due to its specific substitution pattern on the benzopyran ring, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

110979-01-6

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-(4,8-dimethylnona-3,7-dienyl)-2-methylchromene-6-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-16(2)7-5-8-17(3)9-6-13-22(4)14-12-18-15-19(21(23)24)10-11-20(18)25-22/h7,9-12,14-15H,5-6,8,13H2,1-4H3,(H,23,24)

InChI Key

MSDAWPKHHPLFBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.